molecular formula C23H25N3O6S B4050547 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

Cat. No.: B4050547
M. Wt: 471.5 g/mol
InChI Key: CTUFNKONUQFRNU-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide is 471.14640670 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and Anticonvulsant Applications

Research involving compounds with similar structural features, such as morpholinylsulfonyl phenyl groups and isoindolyl derivatives, has been directed towards the exploration of neuroprotective and anticonvulsant activities. For instance, studies on hybrid compounds derived from propanamides and butanamides, incorporating morpholine groups, have shown promising anticonvulsant activities across various preclinical seizure models. Such compounds have demonstrated broad spectra of activity, highlighting the potential of related structures in neuroprotection and the treatment of epilepsy (Kamiński et al., 2015).

Inhibition of Poly ADP-ribose Polymerase (PARP)

Another area of interest includes the inhibition of poly ADP-ribose polymerase (PARP), a therapeutic approach in treating ischemic stroke and neurodegenerative diseases. Compounds featuring morpholinyl groups have been evaluated for their PARP inhibitory activities, showcasing effective neuroprotection in models of cerebral ischemia (Kamanaka et al., 2004).

Angiotensin II Receptor Antagonism

Moreover, research into angiotensin II receptor antagonists has included the synthesis of triazolinone biphenylsulfonamide derivatives, which share functional similarities with the query compound. Such studies aim at developing treatments for hypertension by inhibiting the angiotensin II receptor, indicating the potential cardiovascular applications of structurally related compounds (Ashton et al., 1994).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It is recommended to handle this compound with appropriate safety measures and refer to its Material Safety Data Sheet (MSDS) for detailed information .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-15(2)20(26-22(28)18-5-3-4-6-19(18)23(26)29)21(27)24-16-7-9-17(10-8-16)33(30,31)25-11-13-32-14-12-25/h3-10,15,20H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUFNKONUQFRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

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